molecular formula C24H29FN2O6 B2374062 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-methyl-N-phenylacetamide oxalate CAS No. 1396878-03-7

2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-methyl-N-phenylacetamide oxalate

Cat. No.: B2374062
CAS No.: 1396878-03-7
M. Wt: 460.502
InChI Key: FTZMUAJFQFFQFR-UHFFFAOYSA-N
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Description

2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-methyl-N-phenylacetamide oxalate is a complex organic compound. It features a piperidine ring, a 4-fluorobenzyl moiety, and a phenylacetamide group. This compound may have significant potential in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis generally begins with the appropriate substituted benzyl and piperidine derivatives.

  • Reaction Steps

    • N-Methylation: : Methylation of the amide nitrogen, often using a methylating agent like methyl iodide under basic conditions.

    • Substitution: : Formation of the piperidinyl moiety through substitution reactions.

    • Oxalate Formation: : Reaction with oxalic acid or its derivatives to form the oxalate salt.

  • Reaction Conditions: : These reactions typically require controlled temperatures and pH, using solvents like dichloromethane or ethanol, and catalysts if necessary.

Industrial Production Methods

Industrial production might involve large-scale reactors with optimized conditions for yield and purity. Solvent recovery, process optimization, and waste management are crucial for efficient and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, which could modify the aromatic or aliphatic regions.

  • Reduction: : Reduction could affect the amide or aromatic ring, changing its electronic properties.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, modifying the fluorobenzyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens, nucleophiles like amines or alcohols.

Major Products

  • Oxidation Products: : Carboxylic acids, ketones.

  • Reduction Products: : Amines, alcohols.

  • Substitution Products: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Used as an intermediate in organic synthesis for creating more complex molecules.

Biology

Potential use as a ligand in receptor-binding studies.

Medicine

Could be investigated for pharmacological activities such as analgesic or anti-inflammatory effects.

Industry

Might be applied in the development of new materials or chemical processes.

Mechanism of Action

The compound likely interacts with biological targets via its functional groups. For example, the piperidine ring could mimic endogenous amines, while the aromatic regions might engage in π-π interactions with proteins or receptors. Specific pathways would depend on the exact biological context.

Comparison with Similar Compounds

Unique Features

  • 4-fluorobenzyl Group: : Uncommon in related compounds, providing unique electronic and steric properties.

  • Oxalate Salt: : Enhances solubility and stability compared to other forms.

Similar Compounds

  • N-Phenylacetamide Derivatives: : Similar in structure but without the piperidine or fluorobenzyl groups.

  • Piperidine-based Compounds: : Sharing the core ring structure but with different substituents.

By delving into its preparation, reactivity, and applications, we uncover the multifaceted potential of 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-methyl-N-phenylacetamide oxalate across various scientific domains

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-methyl-N-phenylacetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2.C2H2O4/c1-24(21-5-3-2-4-6-21)22(26)15-25-13-11-19(12-14-25)17-27-16-18-7-9-20(23)10-8-18;3-1(4)2(5)6/h2-10,19H,11-17H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZMUAJFQFFQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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